B600675 Pseudolaric acid B-O-beta-D-glucopyranoside CAS No. 98891-41-9

Pseudolaric acid B-O-beta-D-glucopyranoside

Cat. No. B600675
CAS RN: 98891-41-9
M. Wt: 594.61
InChI Key:
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Description

Pseudolaric acid B-O-beta-D-glucopyranoside is a compound with the molecular formula C29H38O13 . It is a diterpene acid isolated from the bark of Pseudolarix kaempferi Gordon (pinaceae) .


Synthesis Analysis

The total synthesis of pseudolaric acid B, a compound closely related to Pseudolaric acid B-O-beta-D-glucopyranoside, has been reported . The synthesis involves a Ru- or Rh-catalyzed [5 + 2] intramolecular cycloaddition reaction of an alkyne and a vinylcyclopropane for the construction of the polyhydroazulene core of the molecule .


Molecular Structure Analysis

The molecular structure of Pseudolaric acid B-O-beta-D-glucopyranoside can be found in databases like PubChem .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pseudolaric acid B, a compound closely related to Pseudolaric acid B-O-beta-D-glucopyranoside, have been studied . Key reactions include a Ru- or Rh-catalyzed [5 + 2] intramolecular cycloaddition and the cyclization of an alkoxycarbonyl radical upon a diene system .


Physical And Chemical Properties Analysis

Pseudolaric acid B-O-beta-D-glucopyranoside has a molecular weight of 594.6 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

  • Antifungal Applications

    • Field : Medical Science
    • Application Summary : Pseudolaric acid B-O-beta-D-glucopyranoside has been identified in studies exploring the antifungal properties of compounds extracted from Cortex Pseudolaricis. These compounds showed significant inhibitory effects on various fungal species, indicating potential use in antifungal remedies.
    • Results or Outcomes : The compound showed significant inhibitory effects on various fungal species.
  • Immune-Regulating Applications

    • Field : Immunology
    • Application Summary : Pseudolaric acid B (PAB) has been demonstrated to be used as novel treatments for immune disorders .
    • Results or Outcomes : PAB has been proved to markedly inhibit inflammatory reaction and regulate the immune response .
  • Anticancer Applications

    • Field : Oncology
    • Application Summary : Pseudolaric acid B (PAB) has been demonstrated to be used as novel treatments for cancer . The microtubule-destabilizing activity of PAB holds promise for new anticancer agents .
    • Results or Outcomes : PAB exerted inhibitory effects on MCF-7 cell proliferation and induced apoptosis related to microtubule depolymerization .
  • MAPK Pathway Applications

    • Field : Biochemistry
    • Application Summary : Pseudolaric acid B (PAB) has been found to affect the MAPK pathway .
    • Results or Outcomes : The levels of phospho-JNK and phospho-p38 were attenuated by PAB, along with the increase of phospho-ERK, which indicated that PAB could affect MAPK pathway .
  • Antiviral Applications

    • Field : Virology
    • Application Summary : While specific antiviral applications of Pseudolaric acid B-O-beta-D-glucopyranoside are not detailed in the available sources, its parent compound, Pseudolaric acid B, has been studied for potential antiviral properties .
    • Results or Outcomes : The outcomes of these potential antiviral applications are not specified in the available sources .
  • Antioxidant Applications

    • Field : Biochemistry
    • Application Summary : Pseudolaric acid B-O-beta-D-glucopyranoside has been suggested to have antioxidant properties .
    • Results or Outcomes : The outcomes of these potential antioxidant applications are not specified in the available sources .
  • Anti-Aging Applications

    • Field : Dermatology
    • Application Summary : While specific anti-aging applications of Pseudolaric acid B-O-beta-D-glucopyranoside are not detailed in the available sources, its parent compound, Pseudolaric acid B, has been suggested to have potential anti-aging properties .
    • Results or Outcomes : The outcomes of these potential anti-aging applications are not specified in the available sources .
  • Neuroprotective Applications

    • Field : Neurology
    • Application Summary : While specific neuroprotective applications of Pseudolaric acid B-O-beta-D-glucopyranoside are not detailed in the available sources, its parent compound, Pseudolaric acid B, has been suggested to have potential neuroprotective properties .
    • Results or Outcomes : The outcomes of these potential neuroprotective applications are not specified in the available sources .

properties

IUPAC Name

methyl (1R,7S,8S,9R)-7-acetyloxy-9-methyl-9-[(1E,3E)-4-methyl-5-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O13/c1-15(23(35)40-25-22(34)21(33)20(32)18(14-30)39-25)6-5-10-27(3)19-9-12-28(26(37)42-27)11-7-17(24(36)38-4)8-13-29(19,28)41-16(2)31/h5-7,10,18-22,25,30,32-34H,8-9,11-14H2,1-4H3/b10-5+,15-6+/t18-,19+,20-,21+,22-,25+,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDZDKPKXAEKLA-YHLOYHKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudolaric acid B-O-beta-D-glucopyranoside

CAS RN

98891-41-9
Record name 98891-41-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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